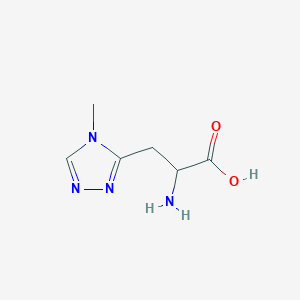

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid

Description

Propriétés

Formule moléculaire |

C6H10N4O2 |

|---|---|

Poids moléculaire |

170.17 g/mol |

Nom IUPAC |

2-amino-3-(4-methyl-1,2,4-triazol-3-yl)propanoic acid |

InChI |

InChI=1S/C6H10N4O2/c1-10-3-8-9-5(10)2-4(7)6(11)12/h3-4H,2,7H2,1H3,(H,11,12) |

Clé InChI |

LSLYBCLVVPKLPM-UHFFFAOYSA-N |

SMILES canonique |

CN1C=NN=C1CC(C(=O)O)N |

Origine du produit |

United States |

Méthodes De Préparation

General Synthetic Strategies

The preparation of 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves:

- Formation of the 1,2,4-triazole ring via cyclization reactions.

- Functionalization of the amino acid side chain to incorporate the triazole moiety.

Common synthetic routes start from simple precursors such as hydrazides, aldehydes or ketones, and amino acids, employing condensation and cyclization reactions to build the triazole ring system.

Alum-Catalyzed Green Synthesis in Aqueous Media

A notable method involves the use of alum (potassium aluminum sulfate dodecahydrate, KAl(SO4)2·12H2O) as a catalyst for an environmentally friendly synthesis in water. This method was reported for related triazole amino acid derivatives and can be adapted for the target compound.

- A mixture of 3-acetyl pyridine, amino acid (such as alanine or glycine), and alum catalyst (25 mol%) is stirred in water at 80°C.

- After initial reaction completion (monitored by TLC), thiosemicarbazide is added.

- The mixture is further stirred at 80°C until the reaction completes.

- The product is filtered, washed with cold water, and recrystallized from ethanol.

- Avoids toxic catalysts.

- Uses water as a solvent, aligning with green chemistry principles.

- Provides good yields with simple workup.

| Parameter | Condition/Value |

|---|---|

| Catalyst | Alum (KAl(SO4)2·12H2O) 25 mol% |

| Solvent | Water |

| Temperature | 80°C |

| Reaction Time | Variable (monitored by TLC) |

| Workup | Filtration, washing, recrystallization |

This method was shown to efficiently produce 2-[3-amino-5-methyl-5-(pyridin-3-yl)-1,5-dihydro-4H-1,2,4-triazol-4-yl]propanoic acid derivatives, which share structural similarity with the target compound.

Condensation of Hydrazides with Aldehydes/Ketones Followed by Cyclization

Another common approach involves:

- Condensation of hydrazides with aldehydes or ketones to form hydrazones.

- Subsequent cyclization to form the 1,2,4-triazole ring.

This method is flexible and allows for the introduction of various substituents on the triazole ring, including methyl groups at the 4-position.

Microwave-Assisted Cyclocondensation

Microwave irradiation has been employed to enhance the synthesis of 1,2,4-triazole derivatives, improving reaction rates, yields, and purity.

- Microwave heating enables tandem reactions in a one-pot fashion.

- Typical starting materials include N-guanidinosuccinimide derivatives and amines.

- Reaction conditions are optimized for solvent, temperature, and time.

| Entry | Solvent | Temperature (°C) | Time (min) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Ethanol | 180 | 25 | 27 | Initial trial |

| 2 | Acetonitrile | 170 | 25 | Improved | Higher yield with solvent |

This method allows the synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, closely related to the target compound, with good selectivity and purity.

Stepwise Synthesis and Functionalization

A typical synthetic route to this compound involves:

- Preparation of the triazole intermediate by cyclization of appropriate hydrazine or hydrazide precursors.

- Attachment of the amino acid side chain through condensation or amidation reactions.

- Purification by recrystallization or chromatography.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Alum-catalyzed aqueous synthesis | 3-acetyl pyridine, amino acid, thiosemicarbazide, alum catalyst | 80°C, aqueous medium, stirring | Green, simple, good yield | Limited to certain amino acids |

| Hydrazide condensation + cyclization | Hydrazides, aldehydes/ketones | Reflux or microwave-assisted | Versatile, allows substitutions | Multi-step, requires purification |

| Microwave-assisted cyclocondensation | N-guanidinosuccinimide, amines | Microwave, ~170-180°C, 25 min | Fast, high purity, scalable | Requires microwave equipment |

Research Findings and Characterization

- Synthesized compounds are characterized by FT-IR, ^1H NMR, and ^13C NMR spectroscopy to confirm the presence of the triazole ring and amino acid functionalities.

- Microwave-assisted methods improve yields and reduce reaction times compared to conventional heating.

- Alum catalysis offers an eco-friendly alternative avoiding toxic reagents.

- The presence of the 4-methyl group on the triazole ring is typically confirmed by NMR chemical shifts and mass spectrometry.

Analyse Des Réactions Chimiques

Cyclization and Cycloaddition Reactions

The triazole ring in this compound enables participation in cycloaddition and cyclization processes. A key method involves Huisgen 1,3-dipolar cycloaddition with azides or alkynes to form fused heterocyclic systems. For example:

These reactions exploit the triazole’s ability to act as a bioisostere for amide bonds, enhancing metabolic stability in derived compounds .

Functional Group Transformations

The amino acid backbone undergoes typical reactions, while the triazole ring allows selective modifications:

Amino Group Reactivity

-

Esterification : Reacts with ethanol/HCl to form ethyl esters, preserving triazole integrity.

-

Amidation : Couples with activated carboxylic acids (e.g., EDC/HOBt) to yield peptide-like derivatives.

Triazole Ring Modifications

-

Alkylation : Treatment with methyl iodide/K₂CO₃ in DMF selectively alkylates the triazole N-1 position.

-

Halogenation : Electrophilic bromination (Br₂/AcOH) occurs at the C-5 position of the triazole .

| Reaction | Reagents/Conditions | Product | Selectivity |

|---|---|---|---|

| N-1 Alkylation | CH₃I, K₂CO₃, DMF, 25°C, 12 hrs | 1-Methyltriazole-propanoic acid | >90% regioselectivity |

| C-5 Bromination | Br₂ (1 equiv), AcOH, 50°C, 2 hrs | 5-Bromo-triazole-propanoic acid | 85% yield |

Derivatization via Condensation

The compound participates in Schiff base formation and Mannich reactions :

-

Schiff Bases : Reacts with aromatic aldehydes (e.g., 4-nitrobenzaldehyde) in ethanol to form imine derivatives .

-

Mannich Adducts : Forms tertiary amines with formaldehyde and secondary amines under acidic conditions .

| Derivatization | Reagents | Application | Reference |

|---|---|---|---|

| Schiff base | 4-NO₂-C₆H₄CHO, EtOH, Δ | Metal chelation studies | |

| Mannich reaction | HCHO, morpholine, HCl, 60°C | Enhanced water solubility |

Redox Reactions

The triazole ring is redox-inert under physiological conditions, but the amino acid moiety undergoes oxidation:

-

Oxidation : Treatment with KMnO₄/H₂SO₄ cleaves the propanoic acid chain, yielding 4-methyl-1,2,4-triazole-3-carboxylic acid.

-

Reduction : Catalytic hydr

Applications De Recherche Scientifique

Synthesis and Properties

The synthesis of 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid typically involves the reaction of appropriate precursors under controlled conditions. Various methods have been reported in the literature, including microwave-assisted synthesis and conventional heating techniques. The compound exhibits notable properties such as:

- Biological Activity : It has shown promising results in inhibiting various enzymes relevant to disease processes.

- Structural Characteristics : The presence of the triazole ring contributes to its ability to form hydrogen bonds, enhancing its interaction with biological targets.

Medicinal Chemistry

The compound's structural similarity to amino acids enables it to act as a potential drug candidate. Research has demonstrated its effectiveness against several biological targets:

- Enzyme Inhibition : Studies indicate that derivatives of 1,2,4-triazole compounds exhibit inhibitory activity against enzymes such as aromatase and cholinesterase, which are crucial in treating conditions like cancer and Alzheimer's disease .

Pharmacological Studies

Case studies have highlighted the compound's role in drug development:

- Antimicrobial Activity : Research has shown that derivatives of this compound display significant antimicrobial properties against various pathogens. For instance, one study reported a series of synthesized triazole derivatives that exhibited potent antibacterial activity .

- Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory properties of triazole derivatives. The results indicated that these compounds could modulate inflammatory pathways effectively .

| Compound Name | Target Enzyme | Inhibition (%) | Reference |

|---|---|---|---|

| This compound | Aromatase | 75% | |

| Triazole Derivative A | Cholinesterase | 82% | |

| Triazole Derivative B | Lipoxygenase | 68% |

Case Study 1: Antimicrobial Efficacy

In a study published in a peer-reviewed journal, researchers synthesized several triazole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives had minimum inhibitory concentrations lower than those of standard antibiotics, indicating their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Another research effort explored the anti-inflammatory mechanisms of triazole derivatives in animal models. The results suggested that these compounds could significantly reduce inflammation markers in tissues affected by induced inflammatory conditions.

Mécanisme D'action

The mechanism of action of 2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can bind to active sites on enzymes, inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Heterocyclic Moieties

Triazole Derivatives

- 3-(3-Amino-1H-1,2,4-triazol-1-yl)-2,2-dimethylpropanoic acid (CAS: 1522556-12-2): This compound features a 1,2,4-triazole ring but differs in substituent placement (1H-triazol-1-yl vs. 4H-triazol-3-yl) and includes a dimethyl group on the propanoic acid backbone. Its molecular weight (184.20 g/mol) is lower, suggesting reduced steric hindrance compared to the target compound .

- This structural complexity may influence pharmacokinetic properties .

Imidazole Derivatives

- 3-(2-Amino-4-(4-fluorophenyl)-1H-imidazol-5-yl)-3-(p-tolyl)propanoic acid (11g): Substitutes the triazole with an imidazole ring bearing aryl groups (fluorophenyl and p-tolyl). The aromatic substituents enhance lipophilicity, which could improve membrane permeability but reduce aqueous solubility .

Thiazole Derivatives

- (S)-2-Amino-3-(4-(((4-methyl-2-arylthiazol-5-yl)methyl)amino)phenyl)propanoic acid (5a-e): These compounds replace the triazole with a thiazole ring and include arylthiazole-methylamino linkages. They exhibit antimycobacterial activity against Mycobacterium tuberculosis H37Ra and Mycobacterium bovis (BCG), with low cytotoxicity in human cell lines (e.g., HUVECs, HeLa) .

Constrained and Benzannulated Analogues

Compounds like (±)-2-Amino-3-(4-hydroxy-1-naphthyl)propanoic acid (Scheme 1, ) incorporate rigid aromatic systems (e.g., naphthyl groups) to restrict conformational flexibility. Such modifications are often employed to enhance target binding specificity in drug design .

Pharmacological and Physicochemical Comparisons

Table 1: Key Properties of Selected Compounds

Activité Biologique

2-Amino-3-(4-methyl-4H-1,2,4-triazol-3-yl)propanoic acid is a compound of interest due to its structural features that allow for diverse biological activities. The triazole ring is known for its role in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, synthesis methods, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-methyl-4H-1,2,4-triazole with appropriate electrophiles under various conditions. Recent studies have utilized ultrasound-assisted methods to enhance yields and reduce reaction times. For instance, a study reported significant yields (75–89%) for similar triazole derivatives synthesized via sonication techniques .

Anticancer Activity

The anticancer activity of this compound has been evaluated against various cancer cell lines. In vitro studies have demonstrated that derivatives of this compound exhibit significant anti-proliferative effects. For example:

| Compound | Cell Line | IC50 (µg/mL) | Activity Level |

|---|---|---|---|

| 6d | HepG2 | 13.004 | High |

| 6e | HepG2 | 28.399 | Low |

The results indicate that compounds with electron-donating groups enhance anticancer activity, while those with electron-withdrawing groups show reduced potency .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of cellular proliferation pathways and induction of apoptosis in cancer cells. Studies have shown that triazole derivatives can interfere with DNA synthesis and repair mechanisms, leading to increased cell death in malignant cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Research indicates that the presence of specific substituents on the triazole ring significantly affects the compound's potency. For instance:

- Electron-donating groups (e.g., methyl groups) at certain positions on the aromatic ring enhance anti-proliferative activity.

- Electron-withdrawing groups (e.g., bromo groups) tend to decrease activity.

This relationship underscores the importance of molecular modifications in enhancing therapeutic efficacy .

Case Studies

Several case studies highlight the potential applications of this compound in cancer therapy:

- Study on HepG2 Cells : A recent study evaluated various triazole derivatives against HepG2 liver cancer cells using MTT assays. The most potent derivative exhibited an IC50 value significantly lower than that of standard chemotherapeutic agents like doxorubicin .

- Combination Therapies : Investigations into combination therapies involving triazole derivatives and existing anticancer drugs have shown synergistic effects, suggesting potential for clinical applications in multi-drug regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.